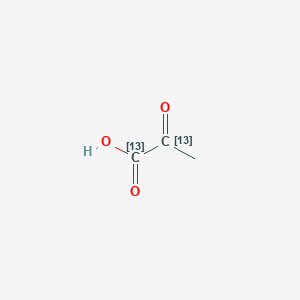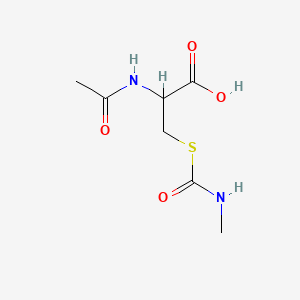![molecular formula C26H44NNaO6S B12056208 sodium;2-[[(4R)-4-[(3R,5S,7R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12056208.png)
sodium;2-[[(4R)-4-[(3R,5S,7R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium taurochenodeoxycholate: is a bile acid derivative formed by the conjugation of chenodeoxycholic acid with taurine. It is primarily found in the bile of many species, including humans, where it plays a crucial role in the emulsification of lipids, aiding in the digestion and absorption of fats . This compound is also used in various scientific and medical applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium taurochenodeoxycholate can be synthesized through the conjugation of chenodeoxycholic acid with taurine. The reaction typically involves the activation of the carboxyl group of chenodeoxycholic acid, followed by its reaction with taurine under controlled conditions .
Industrial Production Methods: In industrial settings, the production of sodium taurochenodeoxycholate involves the extraction of chenodeoxycholic acid from bile, followed by its conjugation with taurine. The process is optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Sodium taurochenodeoxycholate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups present in the compound, altering its properties.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Aplicaciones Científicas De Investigación
Chemistry: Sodium taurochenodeoxycholate is used as an anionic detergent in biochemical research to solubilize lipids and proteins .
Biology: In biological studies, it is used to investigate the regulation of glucose by pancreatic β-cells and the feedback regulation of sodium taurocholate cotransporting polypeptide by bile salts .
Medicine: Medically, sodium taurochenodeoxycholate is used as a choleretic to increase bile secretion and as a cholagogue to enhance bile discharge into the duodenum. It is also being studied for its potential role in inflammation and cancer therapy .
Industry: In industrial applications, it is used in the formulation of various pharmaceutical products and as a component in biochemical assays .
Mecanismo De Acción
Sodium taurochenodeoxycholate exerts its effects through several mechanisms:
Emulsification: It emulsifies lipids in the bile, aiding in the digestion and absorption of fats.
Choleretic and Cholagogue Actions: It increases the volume of bile secretion and enhances bile discharge into the duodenum.
Anti-inflammatory and Anti-apoptotic Actions: It reduces oxidative stress, regulates the apoptotic cascade, and protects mitochondria.
Comparación Con Compuestos Similares
Taurocholic Acid: Another bile acid conjugate with taurine, used similarly as a choleretic and cholagogue.
Glycochenodeoxycholic Acid: A bile acid conjugate with glycine, used in similar applications.
Tauroursodeoxycholic Acid: Known for its neuroprotective and anti-apoptotic properties, used in the treatment of neurodegenerative diseases.
Uniqueness: Sodium taurochenodeoxycholate is unique due to its specific conjugation with taurine, which imparts distinct biochemical properties and therapeutic potential.
Propiedades
Fórmula molecular |
C26H44NNaO6S |
|---|---|
Peso molecular |
521.7 g/mol |
Nombre IUPAC |
sodium;2-[[(4R)-4-[(3R,5S,7R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C26H45NO6S.Na/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17+,18-,19-,20+,21+,22-,24?,25+,26-;/m1./s1 |
Clave InChI |
IYPNVUSIMGAJFC-ULWOGUKGSA-M |
SMILES isomérico |
C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] |
SMILES canónico |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


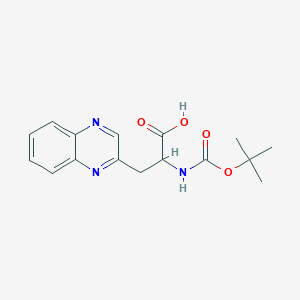
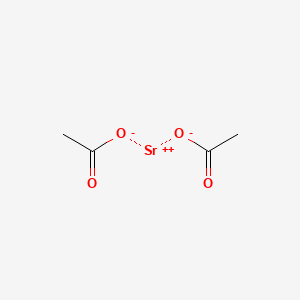

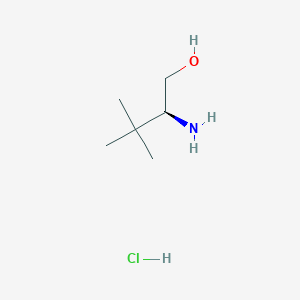
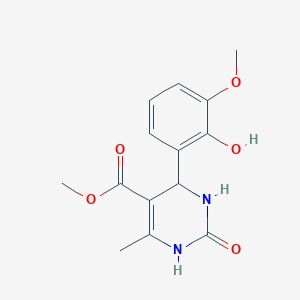

![1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[4-(trifluoromethyl)phenyl]anthracene](/img/structure/B12056150.png)
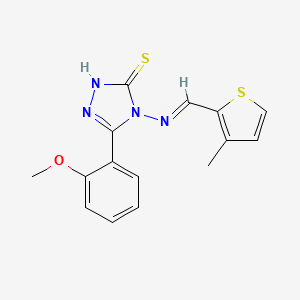

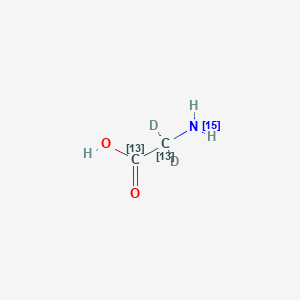
![3-Propyl-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B12056181.png)

